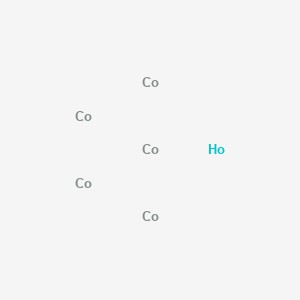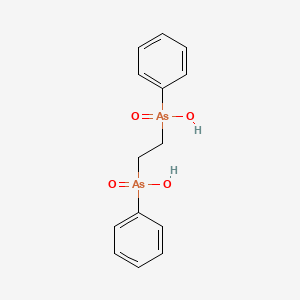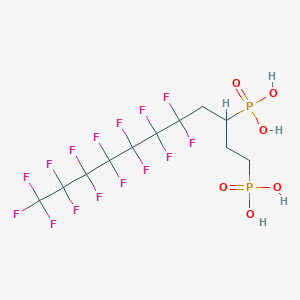
Dysprosium--rhenium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium–rhenium (1/2) is a compound formed by the combination of dysprosium and rhenium in a 1:2 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while rhenium is a transition metal known for its high melting point and resistance to wear and corrosion. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium–rhenium (1/2) typically involves the reaction of dysprosium and rhenium metals under high-temperature conditions. One common method is the direct combination of the two metals in a vacuum or inert atmosphere to prevent oxidation. The reaction is carried out at temperatures exceeding 1000°C to ensure complete alloying of the metals.
Industrial Production Methods
Industrial production of dysprosium–rhenium (1/2) may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to prevent contamination and ensure the desired properties of the compound.
化学反応の分析
Types of Reactions
Dysprosium–rhenium (1/2) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both dysprosium and rhenium.
Common Reagents and Conditions
Oxidation: Dysprosium–rhenium (1/2) can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides such as dysprosium oxide and rhenium oxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or carbon monoxide, which can convert the oxides back to the metallic state.
Substitution: Substitution reactions may involve the replacement of one of the metal atoms with another element, leading to the formation of new compounds with different properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dysprosium–rhenium (1/2) can produce a mixture of dysprosium oxide and rhenium oxide, while reduction can yield the pure metals.
科学的研究の応用
Dysprosium–rhenium (1/2) has a wide range of scientific research applications due to its unique combination of properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Dysprosium–rhenium (1/2) is studied for its potential use in medical imaging and targeted drug delivery systems due to its magnetic properties.
Medicine: The compound’s ability to absorb thermal neutrons makes it useful in radiation therapy for cancer treatment.
Industry: Dysprosium–rhenium (1/2) is used in the production of high-performance magnets, which are essential components in electric motors, wind turbines, and other advanced technologies.
作用機序
The mechanism by which dysprosium–rhenium (1/2) exerts its effects is primarily related to its magnetic and catalytic properties. The compound’s high magnetic susceptibility allows it to interact with magnetic fields, making it useful in applications such as magnetic resonance imaging (MRI) and magnetic separation techniques. Additionally, the catalytic activity of dysprosium–rhenium (1/2) is attributed to the presence of active sites on the metal surface, which facilitate various chemical reactions.
類似化合物との比較
Dysprosium–rhenium (1/2) can be compared with other similar compounds, such as dysprosium–cobalt and dysprosium–iron alloys. While all these compounds exhibit magnetic properties, dysprosium–rhenium (1/2) is unique due to its high melting point and resistance to wear and corrosion. This makes it particularly valuable in high-temperature and high-stress applications.
List of Similar Compounds
- Dysprosium–cobalt (DyCo)
- Dysprosium–iron (DyFe)
- Dysprosium–nickel (DyNi)
- Dysprosium–titanium (DyTi)
特性
CAS番号 |
12060-23-0 |
|---|---|
分子式 |
DyRe2 |
分子量 |
534.91 g/mol |
IUPAC名 |
dysprosium;rhenium |
InChI |
InChI=1S/Dy.2Re |
InChIキー |
XZELUEFIMQNVKI-UHFFFAOYSA-N |
正規SMILES |
[Dy].[Re].[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



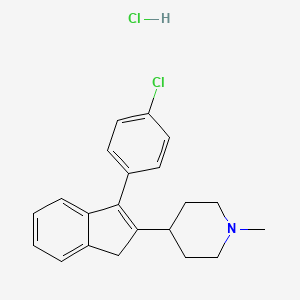
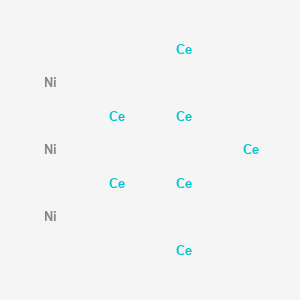
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)

